(R)-2-氨基己醇盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "(R)-2-Aminohexan-1-ol hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss related compounds and their synthesis, which can provide insights into the synthesis and properties of similar amino alcohol hydrochlorides. The first paper describes the synthesis of a complex amino diester hydrochloride derived from cycloheptadiene, which is a seven-membered ring compound, while the second paper discusses the enantioselective synthesis of a related compound, (3R)-3-amino-5-methyl-2-oxo-hexan-1-ol hydrochloride, from cyclohexylideneglyceraldehyde .

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that start from cyclic precursors. In the first paper, the synthesis of 2(S)-amino-6(R)-hydroxy-1,7-heptanedioic acid dimethyl ester hydrochloride is achieved through a six-step process that includes an acylnitroso Diels-Alder reaction . This reaction is a key step in constructing the carbon framework of the compound. The second paper outlines the synthesis of (3R)-3-amino-5-methyl-2-oxo-hexan-1-ol hydrochloride, which is achieved by Grignard addition to cyclohexylideneglyceraldehyde followed by column chromatography to separate the epimeric carbinols . These methods highlight the importance of stereochemistry and enantioselective processes in synthesizing amino alcohol hydrochlorides.

Molecular Structure Analysis

The molecular structure of amino alcohol hydrochlorides is characterized by the presence of an amino group and a hydroxyl group attached to a carbon chain, which is further modified with various functional groups depending on the specific compound. The stereochemistry of these compounds is crucial, as it can significantly affect their biological activity. The papers provided do not give detailed molecular structure analysis but do emphasize the importance of achieving enantiomeric purity in the synthesis process .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and require precise control over reaction conditions to achieve the desired stereochemistry. The acylnitroso Diels-Alder reaction mentioned in the first paper is a cycloaddition reaction that forms a six-membered ring structure, which is a key intermediate in the synthesis of the amino diester . The Grignard addition in the second paper is a nucleophilic addition reaction that introduces an alkyl group to an aldehyde, forming a secondary alcohol . These reactions are fundamental in constructing the carbon skeletons of amino alcohol hydrochlorides.

Physical and Chemical Properties Analysis

While the provided papers do not detail the physical and chemical properties of "(R)-2-Aminohexan-1-ol hydrochloride," they do provide information on the synthesis and stereochemistry of similar compounds. Generally, amino alcohol hydrochlorides are solid at room temperature and are soluble in water due to the presence of the hydrochloride group. The physical properties such as melting point, boiling point, and solubility can be influenced by the length of the carbon chain and the presence of additional functional groups. The chemical properties are largely determined by the reactivity of the amino and hydroxyl groups, which can participate in various chemical reactions, including the formation of amides, esters, and other derivatives .

科学研究应用

外消旋体混合中的焓变

- 研究结果: Kimura、Khan 和 Kamiyama (2006) 的一项研究测量了液体手性化合物 R- 和 S-外消旋体的混合焓,包括 2-氨基己烷和相关化合物。他们发现,在整个组成中,外消旋液体混合后会发生焓失稳 (Kimura, Khan, & Kamiyama, 2006)。

分子中的疏水性和柔性结构元素

- 研究结果: Markowska、Markowski 和 Jarocka-Karpowicz (2021) 强调了 6-氨基己酸(一种与 (R)-2-氨基己醇盐酸盐密切相关的化合物)在改性肽和尼龙工业中的化学合成中的作用。它用作生物活性结构中的连接物 (Markowska, Markowski, & Jarocka-Karpowicz, 2021)。

细菌酶的立体选择性抑制

- 研究结果: Jung、Metcalf、Lippert 和 Casara (1978) 的研究表明,4-氨基己-5-炔酸((R)-2-氨基己醇盐酸盐的类似物)以时间依赖性、不可逆性和立体选择性方式抑制细菌谷氨酸脱羧酶 (Jung, Metcalf, Lippert, & Casara, 1978)。

肽递送中的生化应用

- 研究结果: Abes 等人 (2008) 讨论了 (R-Ahx-R)4 肽(其中 Ahx 代表 6-氨基己酸)在磷酰胺吗啉寡核苷酸递送中的应用。这些缀合物在序列特异性剪接校正中很重要,并具有潜在的临床应用 (Abes et al., 2008)。

亲和层析合成

- 研究结果: Trayer、Trayer、Small 和 Bottomley (1974) 开发了用于亲和层析的腺苷核苷酸衍生物,包含一个六亚甲基“间隔物”链,突出了类似化合物在生化研究中的方法学应用 (Trayer, Trayer, Small, & Bottomley, 1974)。

作用机制

安全和危害

未来方向

属性

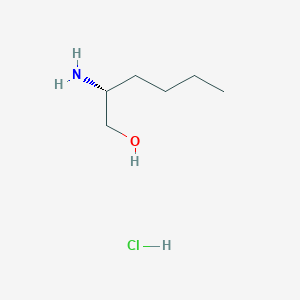

IUPAC Name |

(2R)-2-aminohexan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO.ClH/c1-2-3-4-6(7)5-8;/h6,8H,2-5,7H2,1H3;1H/t6-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKICEFAZSRNYCY-FYZOBXCZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CO)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H](CO)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Aminohexan-1-ol hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-{[(2Z)-2-[2-(2,4-dinitrophenyl)hydrazin-1-ylidene]propyl]sulfanyl}acetate](/img/structure/B2531001.png)

![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2531002.png)

![2-(allylthio)-5-(benzo[d][1,3]dioxol-5-yl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2531004.png)

![4-(4-ethoxyphenyl)-1-(2-methoxyethyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2531005.png)

![Tert-butyl 3-(3-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B2531008.png)

![2-(Pyridin-3-ylmethyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B2531009.png)

![Bicyclo[2.1.1]hexane-1,4-diamine;dihydrochloride](/img/structure/B2531013.png)

![1-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]piperidine](/img/structure/B2531018.png)

![1,1-Bis(4-chlorophenyl)-2-[(3-chlorophenyl)sulfonyl]-1-ethanol](/img/structure/B2531019.png)